Levamisole phosphate Levamisole phosphate
Brand Name: Vulcanchem
CAS No.: 32093-35-9
VCID: VC21340408
InChI: InChI=1S/C11H12N2S.H3O4P/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;1-5(2,3)4/h1-5,10H,6-8H2;(H3,1,2,3,4)/t10-;/m1./s1
SMILES: C1CSC2=NC(CN21)C3=CC=CC=C3.OP(=O)(O)O
Molecular Formula: C11H15N2O4PS
Molecular Weight: 302.29 g/mol

Levamisole phosphate

CAS No.: 32093-35-9

Cat. No.: VC21340408

Molecular Formula: C11H15N2O4PS

Molecular Weight: 302.29 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Levamisole phosphate - 32093-35-9

CAS No. 32093-35-9
Molecular Formula C11H15N2O4PS
Molecular Weight 302.29 g/mol
IUPAC Name (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;phosphoric acid
Standard InChI InChI=1S/C11H12N2S.H3O4P/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;1-5(2,3)4/h1-5,10H,6-8H2;(H3,1,2,3,4)/t10-;/m1./s1
Standard InChI Key QEMMFDPTLWDHKP-HNCPQSOCSA-N
Isomeric SMILES C1CSC2=N[C@H](CN21)C3=CC=CC=C3.OP(=O)(O)O
SMILES C1CSC2=NC(CN21)C3=CC=CC=C3.OP(=O)(O)O
Canonical SMILES C1CSC2=NC(CN21)C3=CC=CC=C3.OP(=O)(O)O

Chemical Structure and Properties

Levamisole phosphate (CAS 32093-35-9) is the phosphate salt of levamisole, with a molecular formula of C11H12N2S·H3PO4 or C11H15N2O4PS and a molecular weight of 302.29 g/mol . The compound is structurally characterized as (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole phosphate or (S)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazoletriylium phosphate .

Structural Characteristics

The molecular structure features a phenyl group attached to a fused imidazothiazole ring system, with the phosphate component serving as the counter-ion. The chemical can be represented by several identifiers:

Identifier TypeValue
SMILESOP(O)(O)=O.C1CN2CC@@HC3=CC=CC=C3
InChIInChI=1S/C11H12N2S.H3O4P/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;1-5(2,3)4/h1-5,10H,6-8H2;(H3,1,2,3,4)/t10-;/m1./s1
InChIKeyQEMMFDPTLWDHKP-HNCPQSOCSA-N

The compound has one defined stereocenter, giving it specific optical properties, although the optical activity is often unspecified in commercial products .

Physical and Chemical Properties

Levamisole phosphate possesses specific physicochemical properties that influence its pharmaceutical applications:

PropertyValueSource
Polar Surface Area15.6 ŲChemaxon
Rotatable Bond Count1Chemaxon
Refractivity60.08 m³·mol⁻¹Chemaxon
Polarizability22.22 ųChemaxon
Predicted Water Solubility1.44 mg/mLALOGPS
Predicted logP2.2-2.36ALOGPS/Chemaxon

These properties contribute to the compound's pharmacokinetic behavior, including its absorption and distribution patterns in biological systems.

Pharmacological Properties

Mechanism of Action

Levamisole phosphate's primary mechanism as an antiparasitic agent relates to its agonistic activity on L-subtype nicotinic acetylcholine receptors in nematode muscles . This interaction leads to sustained neuromuscular depolarization in parasites, resulting in paralysis and eventual expulsion from the host organism.

Beyond its antihelmintic effects, levamisole exhibits significant immunomodulatory properties through multiple mechanisms:

  • Inhibition of alkaline phosphatase activity

  • Cholinergic agonist activity

  • Modulation of immune cell function

Immunomodulatory Effects

Research has demonstrated that levamisole possesses significant immunostimulatory properties. It can:

  • Stimulate antibody formation to various antigens

  • Enhance T-cell responses by promoting T-cell activation and proliferation

  • Potentiate monocyte and macrophage functions, including:

    • Phagocytosis

    • Chemotaxis

    • Motility

    • Adherence

Recent studies have specifically highlighted levamisole's ability to promote interferon-gamma (IFNγ) secretion in murine peritoneal exudate cells (PECs) and porcine peripheral blood mononuclear cells (PBMCs) . This effect was enhanced when levamisole was administered together with antigens, suggesting a synergistic immune-enhancing effect that could be valuable in vaccine development .

Therapeutic Applications

Veterinary Anthelmintic Use

Levamisole phosphate is primarily used as an anthelmintic medication in veterinary medicine, particularly for treating livestock with parasitic worm infections . Its effectiveness against various nematode species makes it a valuable tool in livestock health management.

Vaccine Adjuvant Properties

One of the most promising applications for levamisole phosphate is as a vaccine adjuvant. Recent research has demonstrated that levamisole, when used as an adjuvant for animal vaccines, can elicit robust innate and adaptive immune responses, enhancing host defense against viral infections .

A 2025 study published in Frontiers in Microbiology documented that levamisole treatment:

  • Promoted IFNγ secretion in murine PECs and porcine PBMCs

  • Induced robust and long-lasting immune responses by eliciting high antibody titers

  • Generated high virus-neutralizing antibody titers

  • Activated downstream signaling pathways of various pattern-recognition receptors

  • Stimulated the expression of multiple cytokines and costimulatory molecules

These immunostimulatory effects demonstrate levamisole's potential as an adjuvant for improving vaccine efficacy, particularly for foot-and-mouth disease (FMD) vaccines .

Historical Human Applications

While levamisole phosphate is primarily used in veterinary medicine today, the parent compound levamisole has a history of human applications:

  • It was approved by the FDA in 1990 (under the trade name Ergamisol) as an adjuvant treatment for colon cancer

  • It was studied as an antirheumatic therapy in the 1970s and 1980s for patients with rheumatoid arthritis

  • It was investigated for preventing relapses of steroid-sensitive idiopathic nephrotic syndrome

Pharmacokinetic Properties

Absorption and Distribution

Studies in sheep have provided valuable data on the pharmacokinetic properties of levamisole phosphate following subcutaneous administration. Key parameters from these studies include:

ParameterValueNotes
Absorption half-life (t½ab)Calculated as 0.693/kabFrom time-concentration profiles
Peak concentration (Cmax)Variable based on dosageDose-normalized in studies
Time to peak (tmax)Read from concentration-time curvesIndividual animal data aggregated

In human studies with the parent compound levamisole, various Cmax values have been observed depending on dosage and health status:

Cmax ValueDosePopulationMatrix
0.76 mg/L150 mg oralHealthy adultsPlasma
1.93 mg/L5 mg/kg bw oralUnhealthy adult femalesPlasma
1.53 mg/L5 mg/kg bw oralUnhealthy adult malesPlasma
1.84 mg/L5 mg/kg bw oralHealthy adult femalesPlasma
0.72 mg/L150 mg oralHealthy adultsPlasma

These data demonstrate significant variability in absorption based on dosage, health status, and gender .

Metabolism and Elimination

The elimination half-life (t½el) of levamisole has been determined from intravenous administration studies:

  • 0.47 h⁻¹ for 5 mg/kg dose

  • 0.52 h⁻¹ for 7.5 mg/kg dose

The total area under the curve (AUC0-∞) and mean residence time (MRT) are important parameters for understanding the complete pharmacokinetic profile, calculated through linear trapezoidal methods and AUMC0-∞/AUC0-∞ respectively .

Analytical Methods

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection has been validated for analyzing levamisole phosphate in plasma samples. This method offers:

  • Linear calibration curves over the range of 0.05 to 10 µg/mL (correlation coefficient >0.999)

  • Limit of quantitation (LOQ) of 0.05 µg/mL (RSD 18.2%, n=6)

  • Maximum coefficients of variation: 9.1% (intraday) and 15.0% (interday) at 0.1 µg/mL

  • Accuracy ranging from 106.0% to 108.0%

  • Recovery from frozen and thawed plasma samples ranging from 86.3% to 106.0%

SpeciesRouteExposure TimeNOAELResults
MouseOral2 Years80 mg/kg body weightNo significant adverse effects reported
RatOral2 Years40 mg/kg body weightNo significant adverse effects reported

These findings suggest low carcinogenic potential at therapeutic doses .

Reproductive Toxicity

Reproductive toxicity studies have revealed:

Test TypeSpeciesRouteResults
Three-generation reproductionRatOralNo significant adverse effects on fertility
Embryo-fetal developmentRatOralNOAEL: 20 mg/kg body weight; Fetotoxicity observed above this dose
Embryo-fetal developmentRabbitOralLOAEL: 40 mg/kg body weight; Fetotoxicity observed

Based on these studies, levamisole is classified as having "some evidence of adverse effects on development, based on animal experiments" .

Cytotoxicity and Cellular Effects

In vitro studies have demonstrated that levamisole treatment is non-cytotoxic at concentrations ≤5 μg/mL in various cell lines:

  • BHK-21 (C-13)

  • LF-BK

  • ZZ-R 127

  • PECs

  • PBMCs

This established safety profile at lower concentrations supports its potential use as an adjuvant, where relatively low doses can still elicit significant immunomodulatory effects.

Recent Research Developments

Adjuvant Applications

Recent research has focused on levamisole's adjuvant properties, particularly for foot-and-mouth disease (FMD) vaccines. Key findings include:

  • Enhanced IFNγ secretion was observed in both murine and porcine immune cells when levamisole was combined with FMD virus antigens

  • Optimal adjuvant effects were achieved with 1.25 μg of levamisole administered together with the antigen

  • Mice receiving FMD vaccine containing levamisole showed improved survival rates following viral challenge compared to those receiving vaccine without levamisole

These findings suggest that levamisole phosphate could play a valuable role in improving vaccine efficacy, particularly for livestock vaccines.

Delivery Systems

Research on the formulation and delivery of levamisole phosphate has explored various approaches to optimize its efficacy:

A study examining subcutaneous injection of an isotropic medium-chain mono and diglyceride (MCMDG)-based formulation in sheep demonstrated:

  • Good acceptability with no injection site reactions

  • Favorable pharmacokinetic profile

  • Potential for improved bioavailability compared to conventional aqueous solutions

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator